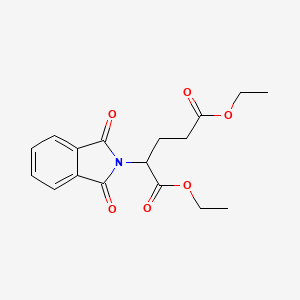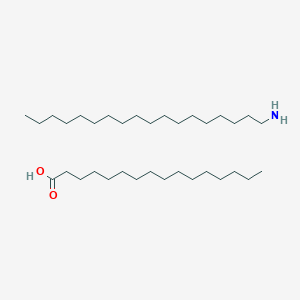
N-Benzyl-N-(tert-butyl)-N'-(3-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-(tert-butyl)-N’-(3-Chlorphenyl)harnstoff ist eine organische Verbindung, die zur Klasse der Harnstoffe gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Benzylgruppe, einer tert-Butylgruppe und einer 3-Chlorphenylgruppe aus, die an einen Harnstoff-Rest gebunden sind.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Benzyl-N-(tert-butyl)-N’-(3-Chlorphenyl)harnstoff beinhaltet typischerweise die Reaktion von Benzylamin, tert-Butylamin und 3-Chlorphenylisocyanat. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Das allgemeine Reaktionsschema ist wie folgt:
Schritt 1: Benzylamin reagiert mit 3-Chlorphenylisocyanat unter Bildung eines Zwischenprodukts.
Schritt 2: Das Zwischenprodukt reagiert dann mit tert-Butylamin zu N-Benzyl-N-(tert-butyl)-N’-(3-Chlorphenyl)harnstoff.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von Mikroreaktorsystemen im Durchfluss wurde erforscht, um die Effizienz und Nachhaltigkeit des Syntheseprozesses zu verbessern . Diese Systeme ermöglichen eine bessere Kontrolle der Reaktionsbedingungen und können zu höheren Ausbeuten und Reinheiten des Endprodukts führen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(tert-butyl)-N’-(3-chlorophenyl)urea typically involves the reaction of benzylamine, tert-butylamine, and 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzylamine reacts with 3-chlorophenyl isocyanate to form an intermediate.
Step 2: The intermediate then reacts with tert-butylamine to yield N-Benzyl-N-(tert-butyl)-N’-(3-chlorophenyl)urea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Benzyl-N-(tert-butyl)-N’-(3-Chlorphenyl)harnstoff kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Aminen oder anderen reduzierten Derivaten führen.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine ihrer funktionellen Gruppen durch eine andere Gruppe ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Verschiedene Nucleophile oder Elektrophile können abhängig von der gewünschten Substitutionsreaktion verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Harnstoffderivaten führen, während Reduktion Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-(tert-butyl)-N’-(3-Chlorphenyl)harnstoff hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die Verbindung kann auf ihre potenziellen biologischen Aktivitäten, einschließlich antimikrobieller oder antikanzerogener Eigenschaften, untersucht werden.
Medizin: Die Forschung kann ihre potenzielle Verwendung als pharmazeutisches Zwischenprodukt oder als Leitverbindung für die Medikamentenentwicklung untersuchen.
Industrie: Es kann bei der Entwicklung neuer Materialien oder als Katalysator in industriellen Prozessen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von N-Benzyl-N-(tert-butyl)-N’-(3-Chlorphenyl)harnstoff hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und zu verschiedenen biochemischen Effekten führen. Die genauen beteiligten Pfade können variieren und werden typischerweise durch detaillierte experimentelle Studien aufgeklärt.
Wirkmechanismus
The mechanism of action of N-Benzyl-N-(tert-butyl)-N’-(3-chlorophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary and are typically elucidated through detailed experimental studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-Benzyl-N-(tert-butyl)-N’-(4-Chlorphenyl)harnstoff
- N-Benzyl-N-(tert-butyl)-N’-(2-Chlorphenyl)harnstoff
- N-Benzyl-N-(tert-butyl)-N’-(3-Bromphenyl)harnstoff
Einzigartigkeit
N-Benzyl-N-(tert-butyl)-N’-(3-Chlorphenyl)harnstoff ist aufgrund der spezifischen Positionierung der Chlorphenylgruppe in der 3-Position einzigartig. Dieses Strukturmerkmal kann seine chemische Reaktivität und biologische Aktivität beeinflussen und ihn von anderen ähnlichen Verbindungen unterscheiden.
Eigenschaften
CAS-Nummer |
853318-41-9 |
|---|---|
Molekularformel |
C18H21ClN2O |
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
1-benzyl-1-tert-butyl-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C18H21ClN2O/c1-18(2,3)21(13-14-8-5-4-6-9-14)17(22)20-16-11-7-10-15(19)12-16/h4-12H,13H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
MTJGCDJZJZHMAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene](/img/structure/B11958594.png)





